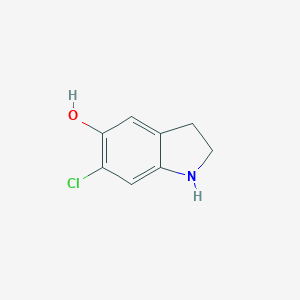
6-Chloroindolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroindolin-5-ol, also known as 6-chloro-1H-indolin-5-ol, is a chemical compound that belongs to the family of indole derivatives. It is a white to yellowish crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The exact mechanism of action of 6-Chloroindolin-5-ol is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, which is a process of programmed cell death. This compound has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. Additionally, it has been reported to inhibit the expression of several oncogenes and induce the expression of tumor suppressor genes.
生化学的および生理学的効果
6-Chloroindolin-5-ol has been reported to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Additionally, it has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
実験室実験の利点と制限
One of the main advantages of using 6-Chloroindolin-5-ol in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been reported to possess antiviral and antibacterial activity, which further expands its potential applications.
However, one of the limitations of using 6-Chloroindolin-5-ol in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity towards normal cells, which may limit its clinical applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may hinder its further development.
将来の方向性
There are several future directions for the research on 6-Chloroindolin-5-ol. One of the most promising directions is the development of new anticancer drugs based on this compound. Several studies have reported that this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further development.
Another future direction is the study of the mechanism of action of this compound. The exact mechanism of action of 6-Chloroindolin-5-ol is not fully understood, and further research is needed to elucidate its mode of action.
Additionally, the potential applications of this compound in material science and organic synthesis should be further explored. This compound has been shown to possess unique chemical properties, which may make it a useful building block for the synthesis of new materials and organic compounds.
合成法
The synthesis of 6-Chloroindolin-5-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-hydroxyindole with thionyl chloride and phosphorus pentachloride in the presence of a catalyst such as dimethylformamide. Another method involves the reaction of 5-chloroindole with sodium hydroxide and hydrogen peroxide in the presence of a catalyst such as copper sulfate.
科学的研究の応用
6-Chloroindolin-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Several studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been reported to possess antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
特性
CAS番号 |
172078-36-3 |
|---|---|
製品名 |
6-Chloroindolin-5-ol |
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
6-chloro-2,3-dihydro-1H-indol-5-ol |
InChI |
InChI=1S/C8H8ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h3-4,10-11H,1-2H2 |
InChIキー |
HCMSVUUSPNCLDQ-UHFFFAOYSA-N |
SMILES |
C1CNC2=CC(=C(C=C21)O)Cl |
正規SMILES |
C1CNC2=CC(=C(C=C21)O)Cl |
同義語 |
1H-Indol-5-ol, 6-chloro-2,3-dihydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



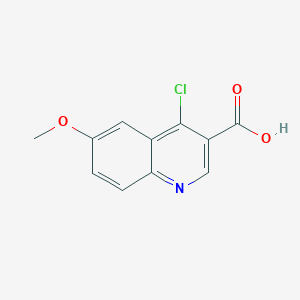


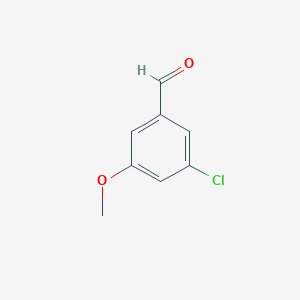
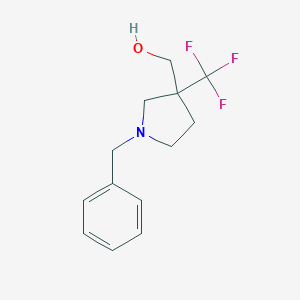


![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
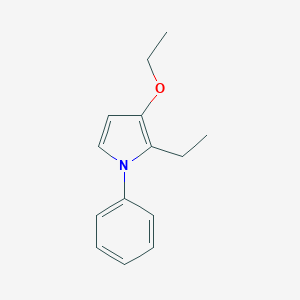
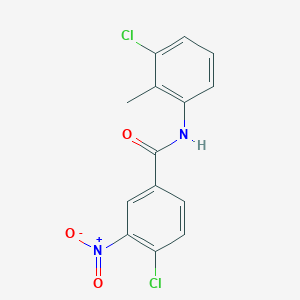
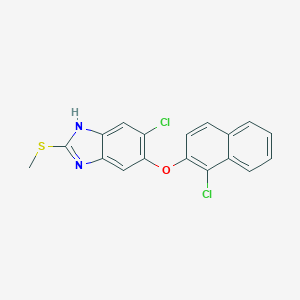
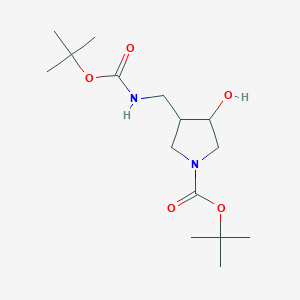
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)